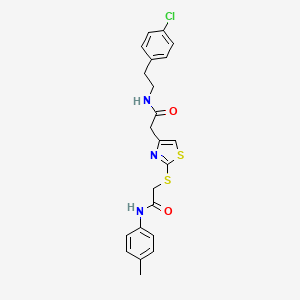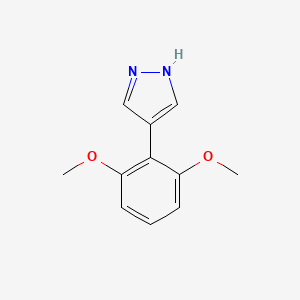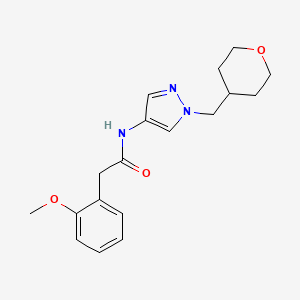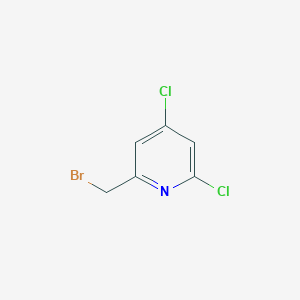
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a compound that has been explored in various chemical syntheses and biological evaluations, indicating its potential in scientific research applications. The synthesis of related compounds has been reported, demonstrating the versatility of thiazolylacetamide derivatives in chemical reactions. For instance, the synthesis of novel thiazolidinone and acetidinone derivatives, including similar chlorophenyl and thiazolyl motifs, has been explored for antimicrobial activity, showcasing the compound's relevance in developing new antimicrobial agents (Mistry, Desai, & Intwala, 2009). Similarly, compounds with chlorophenyl and thiazolyl groups have been investigated for their potential as antimicrobial agents, with specific focus on their synthesis and characterization (Desai, Shah, Bhavsar, & Saxena, 2008).
Anticancer and Antimicrobial Applications
The compound's structural framework is conducive to modifications that can enhance its biological activity. For instance, derivatives of thiazolidinones containing benzothiazole moieties have been synthesized and evaluated for their antitumor activity, highlighting the potential for compounds with similar structural features to be developed as anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). Moreover, the antimicrobial activities of novel sulphonamide derivatives, showcasing the broad spectrum of biological activities that compounds with related structures can exhibit, further emphasize the scientific interest in exploring such compounds for potential therapeutic applications (Fahim & Ismael, 2019).
Potential in Material Science and Photovoltaic Efficiency
The compound's utility extends beyond biomedical applications. For example, modifications of the N-(Isothiazol-5-yl)phenylacetamides, including alterations in the methylene group, have been explored for insecticidal activity, indicating the compound's potential use in agricultural sciences and pest management (Samaritoni, Babcock, Schlenz, & Johnson, 1999). This diverse range of applications underscores the importance of such compounds in scientific research, from drug development to material science.
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-15-2-8-18(9-3-15)25-21(28)14-30-22-26-19(13-29-22)12-20(27)24-11-10-16-4-6-17(23)7-5-16/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHROIUUNOCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methyl 2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)-sulfanyl]benzenecarboxylate](/img/structure/B2585873.png)


![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-4-carboxamide](/img/structure/B2585877.png)


![Methyl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2585884.png)
![3-(benzenesulfonyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2585885.png)